![molecular formula C10H10N2O6 B6352684 2-Methyl-3,5-dinitro-benzoic acid ethyl ester, 97% CAS No. 854646-60-9](/img/structure/B6352684.png)
2-Methyl-3,5-dinitro-benzoic acid ethyl ester, 97%
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Description
2-Methyl-3,5-dinitro-benzoic acid ethyl ester is a chemical compound that is a derivative of 3,5-Dinitrobenzoic acid . It is an organic compound that is used in various chemical reactions .
Synthesis Analysis
The synthesis of 3,5-dinitrobenzoic acid, a related compound, is obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be started with 3-nitrobenzoic acid, which leads to yields of approximately 98% .Mechanism of Action
Target of Action
Similar compounds such as 3,5-dinitrobenzoic acid are known to be used by chemists to identify alcohol components in esters .
Mode of Action
It’s structurally similar to 3,5-dinitrobenzoic acid, which is used to form derivatives with various organic substances, especially alcohols . The substance to be analyzed is reacted with 3,5-dinitrobenzoic acid in the presence of sulfuric acid to form a derivative .
Result of Action
It’s structurally similar to 3,5-dinitrobenzoic acid, which is used to identify various organic substances, especially alcohols, by derivatization .
properties
IUPAC Name |
ethyl 2-methyl-3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-3-18-10(13)8-4-7(11(14)15)5-9(6(8)2)12(16)17/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFQGBZJRMAHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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